N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
Description
N-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a piperidine ring and a cyclopropanesulfonamide substituent. The thienopyrimidine scaffold is known for its role in modulating kinase activity and other biological targets, while the cyclopropane sulfonamide group enhances metabolic stability and solubility.
Properties
IUPAC Name |
N-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-10-8-22-14-13(10)16-9-17-15(14)19-6-2-3-11(7-19)18-23(20,21)12-4-5-12/h8-9,11-12,18H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDQRIMXFBGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCCC(C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is the Janus kinase (JAK) . JAK is a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.
Mode of Action
This compound acts as a JAK inhibitor . It binds to the kinase domain of JAK, thereby inhibiting the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription) which are responsible for gene expression and cellular processes.
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK, it prevents the activation of STATs, thereby modulating the expression of genes that regulate cell proliferation, differentiation, apoptosis, and immune response.
Result of Action
The inhibition of the JAK-STAT pathway by this compound can lead to a decrease in cell proliferation and modulation of the immune response. This can have therapeutic effects in conditions where the JAK-STAT pathway is overactive, such as in certain types of cancer and autoimmune diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The thieno[3,2-d]pyrimidine core distinguishes this compound from analogs with related scaffolds:
- Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds in ): These feature a nitrogen-rich pyrrolopyrimidine system, which may alter electronic properties and binding affinity compared to the sulfur-containing thienopyrimidine .
- Benzofuro[3,2-d]pyrimidines (): Oxygen instead of sulfur in the fused ring reduces lipophilicity and may impact metabolic pathways. Benzofuropyrimidines are prone to ring cleavage under reaction conditions, whereas the thienopyrimidine core demonstrates greater stability .
Table 1: Core Structure Comparison
| Compound Core | Heteroatom | Stability Notes | Potential Applications |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine | S | High thermal/chemical stability | Kinase inhibitors, antivirals |
| Pyrrolo[2,3-d]pyrimidine | N | Moderate stability | Anticancer agents |
| Benzofuro[3,2-d]pyrimidine | O | Prone to ring cleavage | Less favored for long-term use |
Substituent Effects
The cyclopropanesulfonamide group is a critical pharmacophore. Key comparisons include:
- Cyclopentyl vs. The piperidine linker in the target compound offers a six-membered ring, enabling broader spatial arrangements for target engagement .
- Methyl Substitution: The 7-methyl group on the thienopyrimidine may enhance steric shielding, reducing off-target interactions compared to ethyl or cyano substituents in patent analogs () .
Table 2: Substituent Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
